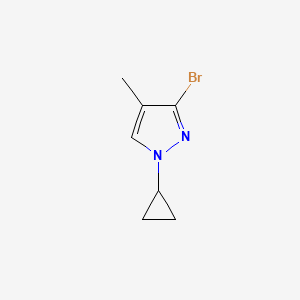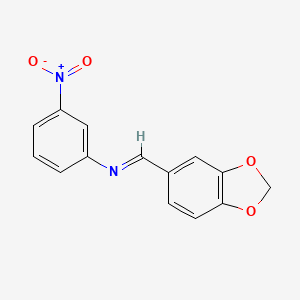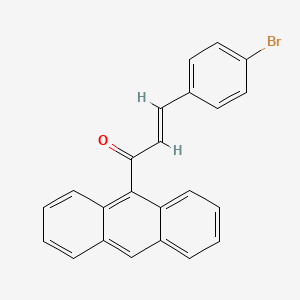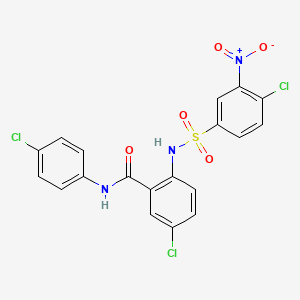![molecular formula C15H11BrClNO2 B11710411 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide is an organic compound with the molecular formula C15H10BrCl2NO2. It is a brominated aromatic amide, characterized by the presence of two benzene rings, four chlorine atoms, two bromine atoms, and one nitrogen atom. This compound is used in various scientific fields, including medicinal, agricultural, and industrial applications.
Méthodes De Préparation
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylacetic acid with 2-bromoacetamide in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80°C for a period of 2 hours. The reaction mixture is then quenched with hydrochloric acid, and the resulting product is purified by recrystallization from ethanol.
Analyse Des Réactions Chimiques
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals like Cloxazolam and its metabolites.
Biology: The compound has been studied for its potential use as an antioxidant and antimicrobial agent.
Medicine: It has been investigated for its potential to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, which plays a key role in inflammation and oxidative stress.
Industry: The compound is used in the development of therapeutic drugs and enzyme-catalyzed copolymerization processes.
Mécanisme D'action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide involves the inhibition of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a key signaling molecule in the body. By inhibiting nitric oxide synthase, the compound may reduce inflammation and oxidative stress. Additionally, it may reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha.
Comparaison Avec Des Composés Similaires
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide can be compared with other similar compounds, such as:
2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has a similar structure but differs in the position of the bromine atom.
2-bromoacetoamino-2’,5-dichlorobenzophenone: Another similar compound with different substituents on the benzene rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H11BrClNO2 |
|---|---|
Poids moléculaire |
352.61 g/mol |
Nom IUPAC |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H11BrClNO2/c1-9(19)18-14-7-6-10(16)8-12(14)15(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,19) |
Clé InChI |
IKINOIVAERNRHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4,6-tri-tert-butylphenyl)carbamothioyl]benzamide](/img/structure/B11710328.png)



![Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11710384.png)

![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)
![3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11710396.png)

![4-methoxy-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710405.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline](/img/structure/B11710406.png)
![3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol](/img/structure/B11710407.png)


